molecular formula C10H12BrNO B13592402 3-(3-Bromo-4-methoxyphenyl)prop-2-en-1-amine

3-(3-Bromo-4-methoxyphenyl)prop-2-en-1-amine

Cat. No.: B13592402
M. Wt: 242.11 g/mol
InChI Key: CPIQYSLSVPMXFQ-NSCUHMNNSA-N
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Description

3-(3-Bromo-4-methoxyphenyl)prop-2-en-1-amine is an organic compound that belongs to the class of aromatic amines It features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-methoxyphenyl)prop-2-en-1-amine typically involves the following steps:

    Bromination: The starting material, 4-methoxyphenylprop-2-en-1-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methoxyphenyl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Corresponding oxides or quinones.

    Reduction: Reduced amine derivatives.

    Substitution: Azides, nitriles, or other substituted derivatives.

Scientific Research Applications

3-(3-Bromo-4-methoxyphenyl)prop-2-en-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor binding.

    Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The bromine and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with target proteins or enzymes. This can lead to modulation of enzyme activity or receptor binding, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloro-4-methoxyphenyl)prop-2-en-1-amine: Similar structure with a chlorine atom instead of bromine.

    3-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-amine: Similar structure with a fluorine atom instead of bromine.

    3-(3-Iodo-4-methoxyphenyl)prop-2-en-1-amine: Similar structure with an iodine atom instead of bromine.

Uniqueness

3-(3-Bromo-4-methoxyphenyl)prop-2-en-1-amine is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12BrNO/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h2-5,7H,6,12H2,1H3/b3-2+

InChI Key

CPIQYSLSVPMXFQ-NSCUHMNNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/CN)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=CCN)Br

Origin of Product

United States

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